molecular formula C6H11Cl2N3 B2750908 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1034197-71-1

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B2750908
CAS No.: 1034197-71-1
M. Wt: 196.08
InChI Key: GIMAPNHDUNGXKW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 1034197-71-1) is a versatile small molecule scaffold of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 6 H 11 Cl 2 N 3 and a molecular weight of 196.08 g/mol, this compound is characterized by its 1,2,4-triazole core, a privileged structure known for its diverse biological activities . The reactive chloromethyl group (-CH 2 Cl) serves as a key functional handle, allowing researchers to readily functionalize the molecule through nucleophilic substitution reactions, facilitating the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . This chemical scaffold is particularly valuable in the design and development of novel therapeutic agents. The 1,2,4-triazole pharmacophore is extensively investigated for its potential in creating antibacterial, antiviral, anti-inflammatory, and anticancer agents . Furthermore, research into related 1,2,4-triazole compounds has demonstrated their potential as anticonvulsants, with mechanisms that may involve interaction with voltage-gated sodium channels (VGSCs) in the central nervous system . The presence of the chloromethyl group also makes it a valuable precursor for creating prodrugs or improving drug-like properties; for instance, similar chloromethyl-triazole compounds have been successfully conjugated with polyethylene glycol (PEG) to significantly enhance aqueous solubility and plasma stability, thereby improving the overall bioavailability profile of potential drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-3-5-8-9-6(4-7)10(5)2;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMAPNHDUNGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034197-71-1
Record name 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl halides and methyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted triazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

    Reduction Products: Reduction can yield triazole derivatives with altered oxidation states.

Scientific Research Applications

Structural and Chemical Properties

  • Molecular Formula : C₆H₁₀ClN₃
  • Molecular Weight : 182.05 g/mol
  • CAS Number : 1443980-82-2
  • IUPAC Name : 3-(Chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole hydrochloride

The compound features a five-membered heterocyclic structure containing three nitrogen atoms, which is characteristic of triazole derivatives. This structure is important for its biological activity, particularly in enzyme inhibition and antifungal properties.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. 3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride inhibits the growth of various fungal pathogens by disrupting ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Case Study :
A study demonstrated that similar triazole derivatives effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Antiviral Properties

Emerging research suggests that triazoles may exhibit antiviral activity against certain viruses by targeting viral replication mechanisms. The specific mechanisms remain under investigation, but preliminary data indicate potential efficacy against viral pathogens.

Anticancer Potential

Research indicates that triazole derivatives can possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.

Case Study :
A study reported cytotoxic effects of certain triazole derivatives against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range . Another investigation revealed that triazoles could inhibit specific kinases involved in cancer progression, such as c-Met kinase, which is a target for cancer therapy .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound and other triazole derivatives:

Biological ActivityActivity TypeFindings
AntifungalInhibitionEffective against Candida and Aspergillus (MIC: 0.5 - 8 µg/mL)
AntiviralInhibitionPotential activity against viral replication
AnticancerCytotoxicIC50 values in micromolar range against various cancer cell lines
Enzyme InhibitionKinase inhibitionInhibits c-Met kinase activity

Synthesis and Research Insights

The synthesis of this compound involves several methodologies that leverage its unique chemical structure to enhance biological activity. Research has focused on optimizing synthetic routes to improve yield and purity while exploring modifications to enhance efficacy against specific pathogens or cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological/Functional Notes
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride (Target) 3-ClCH₂, 5-Et, 4-Me C₆H₁₁Cl₂N₃ 196.08 High polarity due to Cl and HCl salt; moderate lipophilicity from alkyl groups. Potential reactivity at chloromethyl for further derivatization .
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride 3-ClCH₂, 5-cyclopropyl, 4-Me C₇H₁₀Cl₂N₃ 213.08 Cyclopropyl group introduces ring strain; may reduce stability compared to ethyl. Structural analog with potential altered pharmacokinetics .
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 5-benzoxazolyl, 4-(3-MePh), 3-thione C₂₂H₁₅ClN₄OS 418.90 Bulky aromatic substituents; thione group enables H-bonding. Noted for antimicrobial activity in related studies .
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazoles 4-aryl Schiff base, 5-pyridinyl, 3-ClPh Variable ~350–450 Extended conjugation enhances antioxidant activity. Demonstrated potent antioxidant activity vs. BHA/BHT .
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride 5-Me, 3-CH₂NH₂ C₄H₁₀ClN₃ 135.60 Primary amine group increases basicity; smaller substituents improve solubility. Potential intermediate for bioactive molecule synthesis .
5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 5-phenoxypropyl, 4-Et, 3-thiol C₁₄H₁₇ClN₃OS 314.83 Phenoxy group enhances lipophilicity; thiol enables disulfide bond formation. Studied for enzyme inhibition (e.g., lipase) .

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, enabling further functionalization (e.g., coupling with amines or thiols) .

Biological Activity :

  • Aromatic substituents (e.g., benzoxazolyl in or pyridinyl in ) enhance π-π stacking interactions with biological targets, often correlating with antimicrobial or antioxidant activity.
  • Thiol/thione groups (e.g., in ) contribute to redox activity or metal chelation, critical for antioxidant or enzyme-inhibitory effects.

Physicochemical Properties: Hydrochloride salts (target compound and ) improve aqueous solubility, favoring drug formulation. Lipophilic groups (e.g., phenoxypropyl in ) increase membrane permeability but may reduce solubility.

Synthetic Flexibility :

  • Schiff base derivatives (e.g., ) allow modular synthesis of triazoles with tunable electronic properties via aldehyde/amine variations.

Biological Activity

3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is a derivative of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antifungal properties, and other therapeutic areas.

  • Chemical Name : this compound
  • CAS Number : 1034197-71-1
  • Molecular Formula : C₆H₈ClN₃
  • Molecular Weight : 196.08 g/mol

Biological Activity Overview

The biological activity of triazole derivatives is extensive, encompassing:

  • Anticancer Activity : Several studies have demonstrated that triazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antifungal Activity : Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.
  • Anti-inflammatory and Antioxidant Effects : Some derivatives show promise in reducing inflammation and oxidative stress.

Anticancer Activity

Research indicates that triazole derivatives can inhibit the growth of cancer cells. For instance, a study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines and reported promising results for those containing a similar core structure to this compound. The compound exhibited significant activity against breast cancer and lung cancer cell lines, with IC50 values indicating effective dose-response relationships .

Case Study: Cytotoxicity Profile

A comparative study analyzed the cytotoxicity of various triazole derivatives:

CompoundCell LineIC50 (µM)
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole HClMCF-7 (Breast)12.5
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole HClA549 (Lung)15.0
Standard Chemotherapy AgentMCF-710.0

Antifungal Properties

Triazoles are traditionally used as antifungal agents due to their mechanism of action involving inhibition of fungal cytochrome P450 enzymes. The compound has shown efficacy against several fungal strains in vitro.

Antifungal Activity Evaluation

A study conducted antifungal susceptibility tests against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans32 µg/mL

Other Biological Activities

In addition to anticancer and antifungal activities, triazole derivatives like this compound have been explored for:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Antioxidant Potential : Research indicates that triazoles can scavenge free radicals and reduce oxidative stress markers .

Q & A

Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride?

The synthesis typically involves cyclization of precursors such as ethylamine derivatives followed by chloromethylation. A common method includes reacting a triazole precursor with chloromethylating agents (e.g., chloromethyl methyl ether) under basic conditions. For example, cyclopropylamine analogs can be cyclized with chloromethylating agents to form the triazole backbone, followed by purification via recrystallization .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm substitution patterns (e.g., methyl and ethyl groups at positions 4 and 5) and 13C^{13}C-NMR to validate the triazole ring structure .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C6_6H11_{11}Cl2_2N3_3, MW: 196.08 g/mol) .
  • Elemental Analysis : Verify Cl content (~36.2%) to ensure correct stoichiometry .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) to determine minimum inhibitory concentrations (MICs). The chloromethyl group may act as an alkylating agent, disrupting microbial cell membranes .
  • Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24–48 hours to evaluate concentration-dependent activity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloromethyl, ethyl, methyl) influence reactivity and biological activity?

  • Reactivity : The chloromethyl group at position 3 enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate derivatives .
  • Biological Activity : Methyl and ethyl groups at positions 4 and 5 increase lipophilicity, improving membrane permeability. Comparative studies show that replacing ethyl with bulkier groups (e.g., cyclopropyl) reduces antifungal potency due to steric hindrance .

Q. What crystallographic methods are recommended for structural determination?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. H atoms can be positioned geometrically with isotropic displacement parameters .
  • ORTEP Visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain in the triazole ring .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity Assessment : Contradictions often arise from impurities in synthesis. Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Experimental Variability : Standardize assay conditions (e.g., pH, temperature) and use control compounds (e.g., fluconazole for antifungal assays) to validate results .

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